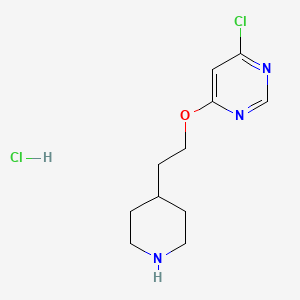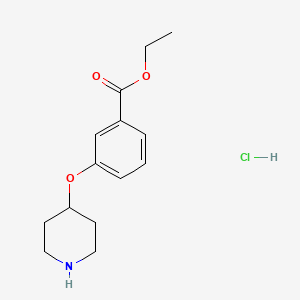![molecular formula C11H14ClF2NO B1397714 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219979-20-0](/img/structure/B1397714.png)
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride
説明
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a compound that has gained significant attention in scientific research12. It offers immense potential in drug discovery, organic synthesis, and medicinal chemistry due to its unique properties and reactivity2.
Synthesis Analysis
Unfortunately, the specific synthesis process for 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is not readily available from the search results. However, it’s worth noting that this compound is often used in scientific research for its diverse applications, including drug discovery and organic synthesis2.Molecular Structure Analysis
The molecular formula of 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is C12H16ClF2NO1. The molecular weight is 263.71 g/mol1. However, the specific molecular structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride are not provided in the search results. However, given its potential in drug discovery and organic synthesis, it’s likely that this compound can participate in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride are not provided in the search results. However, its molecular formula is C12H16ClF2NO and its molecular weight is 263.71 g/mol1.科学的研究の応用
One of the fields where this compound is used is in the development of new biologically active compounds . The pyrrolidine ring, which is a part of this compound, is a common feature in many biologically active molecules . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Drug Discovery : Pyrrolidine alkaloids are widely used in drug discovery due to their diverse biological activities . They are used to develop compounds for the treatment of various human diseases . The pyrrolidine ring, a part of this compound, is a common feature in many biologically active molecules .
-
Antioxidant Activity : Some pyrrolidine alkaloids have been shown to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
-
Anti-inflammatory Activity : Pyrrolidine alkaloids also exhibit anti-inflammatory activity . They can help reduce inflammation in the body, which is a key factor in chronic diseases like heart disease and cancer .
-
Antibacterial Activity : Certain pyrrolidine alkaloids have been found to be effective against a number of Staphylococcus aureus isolates . This makes them potential candidates for the development of new antibacterial drugs .
-
Anticancer Activity : Some pyrrolidine alkaloids have shown anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis, a type of programmed cell death .
-
Anti-hyperglycemic Activity : Pyrrolidine alkaloids have been found to have anti-hyperglycemic activity . This means they can help lower blood sugar levels, which is beneficial for people with diabetes .
-
Antiviral Activity : Pyrrolidine analogs have been known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
-
Antituberculosis Activity : Pyrrolidine and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and anti-tubercular agents .
-
Organ Protective Activity : Some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs. Among these alkaloids, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
-
Neuropharmacological Activities : Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
-
Synthesis of N-Heterocycles : Pyrrolidine synthesis is a versatile field of study for its diverse biological and medicinal importance. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole .
-
Anticancer Activity : This investigation suggests that set of thieno[3,2-b]pyrrole, as competitive inhibitors of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme, is overexpressed in various cancers .
Safety And Hazards
将来の方向性
Given the significant attention that 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride has received in scientific research12, it’s likely that future research will continue to explore its potential in drug discovery, organic synthesis, and medicinal chemistry2.
特性
IUPAC Name |
3-[(2,6-difluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJDCQRBZDNBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397631.png)
![4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397632.png)
![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)
![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)

![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)

![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)